4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Mechanism of Action
Target of Action
The primary targets of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound inhibits the activity of AChE and MAO-B enzymes . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . The inhibition of MAO-B, on the other hand, prevents the breakdown of dopamine, thereby increasing its levels and enhancing dopaminergic signaling .
Biochemical Pathways
The compound’s action on AChE and MAO-B affects the cholinergic and dopaminergic pathways, respectively. Enhanced cholinergic signaling can improve cognitive performance, while increased dopaminergic signaling can improve mood and cognition .
Pharmacokinetics
The compound’s ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The inhibition of AChE and MAO-B by this compound can lead to improved cognitive performance and mood . This makes the compound a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-methoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- 4-ethoxy-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is unique due to its dual ethoxy substitution, which enhances its solubility and reactivity compared to other benzothiazole derivatives. This unique structure allows it to interact more effectively with biological targets and exhibit a broader range of biological activities .
Properties
IUPAC Name |
4-ethoxy-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-22-13-10-8-12(9-11-13)17(21)20-18-19-16-14(23-4-2)6-5-7-15(16)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXBIRVOHYJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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